n,n-Dimethyl-p-phenetidine n,n-Dimethyl-p-phenetidine
Brand Name: Vulcanchem
CAS No.: 1864-93-3
VCID: VC14236948
InChI: InChI=1S/C10H15NO/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

n,n-Dimethyl-p-phenetidine

CAS No.: 1864-93-3

Cat. No.: VC14236948

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

n,n-Dimethyl-p-phenetidine - 1864-93-3

Specification

CAS No. 1864-93-3
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name 4-ethoxy-N,N-dimethylaniline
Standard InChI InChI=1S/C10H15NO/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3
Standard InChI Key NOTZHLDTUSLGBM-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N(C)C

Introduction

Chemical Identification and Structural Characteristics

N,N-Dimethyl-p-phenetidine (CAS 1864-93-3) belongs to the class of aromatic amines with the molecular formula C₁₀H₁₅NO and a molar mass of 165.23 g/mol . Its structure features:

  • An ethoxy group (-OCH₂CH₃) at the para position

  • A dimethylamino group (-N(CH₃)₂) at the para position relative to the ethoxy group

The compound's IUPAC name is 4-ethoxy-N,N-dimethylaniline, with synonyms including N,N-Dimethyl-p-phenetidin and p-ethoxy-N,N-dimethylaniline. Key identifiers include:

PropertyValueSource
CAS Number1864-93-3
Molecular FormulaC₁₀H₁₅NO
Exact Mass165.115 g/mol
LogP (Octanol-Water)2.15
PSA12.47 Ų

The planar aromatic system allows for π-π interactions, while the electron-donating ethoxy and dimethylamino groups influence its redox behavior and solubility profile .

Synthesis Pathways and Optimization

Primary Synthetic Route

The most efficient method involves sequential alkylation and methylation of p-aminophenol derivatives:

  • Ethoxylation:
    p-Aminophenol reacts with ethyl chloride in dimethyl sulfoxide (DMSO) with sodium hydroxide at 80°C for 5 hours, yielding p-ethoxyaniline (p-phenetidine) with 90.1% efficiency .

  • Dimethylation:
    Subsequent treatment of p-phenetidine with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions introduces the dimethylamino group .

p-AminophenolNaOH, DMSOC₂H₅Clp-PhenetidineBaseCH₃IN,N-Dimethyl-p-phenetidine\text{p-Aminophenol} \xrightarrow[\text{NaOH, DMSO}]{\text{C₂H₅Cl}} \text{p-Phenetidine} \xrightarrow[\text{Base}]{\text{CH₃I}} \text{N,N-Dimethyl-p-phenetidine}

Alternative Approaches

  • Reductive Amination: Using 4-ethoxybenzaldehyde with dimethylamine and hydrogen gas over a Pd/C catalyst .

  • Nucleophilic Substitution: Reaction of 4-ethoxy-1-fluoro-nitrobenzene with dimethylamine followed by nitro group reduction .

Critical parameters affecting yield:

  • Temperature control (optimal range: 70-90°C)

  • Molar ratio of methylating agent (1.2:1 relative to amine)

  • Reaction time (4-6 hours for complete dimethylation)

Physicochemical Properties

While experimental data for N,N-Dimethyl-p-phenetidine remains sparse, its properties can be extrapolated from structural analogs:

PropertyEstimated ValueBasis
Melting Point45-50°CAnalog: p-Phenetidine
Boiling Point260-265°CAnalog: DMPD
Density1.05-1.08 g/cm³Benzene derivatives
Water Solubility<1 g/L (20°C)Hydrophobic substituents
LogD (pH 7.4)2.1-2.3Computational models

The compound shows limited aqueous solubility but dissolves readily in organic solvents:

  • Ethanol: >50 g/L

  • Dichloromethane: >100 g/L

  • Diethyl ether: ~30 g/L

Its stability profile requires storage under inert atmosphere due to:

  • Air sensitivity (oxidation of amine group)

  • Photodegradation risks

Industrial and Research Applications

Dye Intermediate

The dimethylamino group enhances electron density, making the compound suitable for:

  • Azo dye synthesis through diazotization reactions

  • Charge-transfer complexes with electron-deficient partners

Pharmaceutical Precursor

Structural analogs demonstrate utility in:

  • Antioxidant synthesis (e.g., Ethoxyquin derivatives)

  • Methylene blue production via oxidative coupling

Hazard Categoryp-Phenetidine N,N-Dimethyl Analogs
Acute Toxicity (Oral)LD₅₀ 350 mg/kg (rat)LD₅₀ ~200 mg/kg
Skin SensitizationCategory 1Probable sensitizer
Environmental ImpactBOD₅: <10% degradationPersistent in water

Recommended safety protocols:

  • PPE: Nitrile gloves, chemical goggles

  • Ventilation: Fume hood for powder handling

  • Spill Management: Absorb with vermiculite, neutralize with dilute acetic acid

Research Gaps and Future Directions

  • Experimental Characterization: Systematic studies on melting/boiling points and spectral data (¹H/¹³C NMR, IR)

  • Catalytic Applications: Exploration in asymmetric synthesis using chiral ligands

  • Biological Screening: Assessment of antimicrobial or antioxidant potential

  • Environmental Fate: Biodegradation pathways under aerobic/anaerobic conditions

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